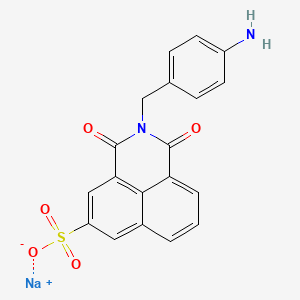

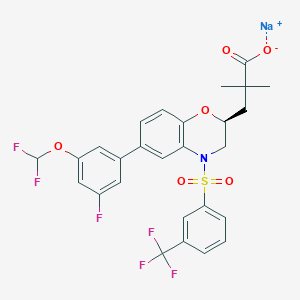

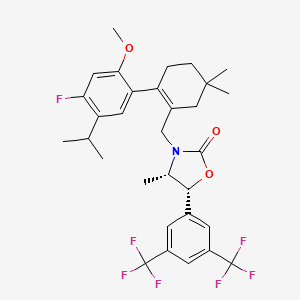

Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CP-5484 is a novel quaternary carbapenem with potent anti-MRSA activity and low acute toxicity.

Applications De Recherche Scientifique

Comprehensive Overview of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazole derivatives are recognized for their significant versatility in medicinal chemistry, exhibiting a wide range of pharmacological activities. They form the core structure of numerous therapeutic agents, reflecting their importance in drug development. A thorough literature review covering the period between 2000-2018 highlights the extensive pharmacological activities of these derivatives and their potential as a basis for creating clinically viable drug candidates (Shareef, Khan, Babu, & Kamal, 2019).

Imidazo[1,2-b]pyridazine as a Privileged Scaffold

The scaffold of Imidazo[1,2-b]pyridazine is pivotal in medicinal chemistry, yielding a variety of biologically active molecules. This includes the successful kinase inhibitor ponatinib, which has spurred further exploration into imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications. An extensive review from 1966 to the present day details the structure-activity relationships (SAR) of this framework, providing valuable insights for the development of novel compounds with enhanced pharmacological profiles (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Imiquimod as an Immune Response Modifier

Imiquimod and its analogues, a class of non-nucleoside imidazoquinolinamines, activate the immune system by inducing cytokines and interleukins. Although their exact mechanism remains unclear, these compounds have demonstrated various biological functions including immunoregulatory, antiviral, antiproliferative, and antitumor activities. Clinical studies have shown their effectiveness in treating a range of skin disorders, positioning imiquimod as an innovative topical agent (Syed, 2001).

Antitumor Activities of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, have demonstrated significant antitumor activities. Certain structures have progressed through preclinical testing stages, indicating their potential as new antitumor drugs or as compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Azolylthioacetic Acids and Biological Activity

Azolylthioacetic acids exhibit a wide spectrum of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The systematic review of this compound class reveals promising avenues for the discovery of new bioactive compounds (Chornous, Palamar, Grozav, & Vovk, 2016).

Propriétés

Numéro CAS |

352308-27-1 |

|---|---|

Nom du produit |

Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride |

Formule moléculaire |

C19H25ClN4O5S2 |

Poids moléculaire |

489.01 |

Nom IUPAC |

Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride List Acronyms |

InChI |

InChI=1S/C19H24N4O5S2.ClH/c1-8-12(15(19(27)28)23-14(8)13(9(2)24)16(23)26)11-6-22-7-21(5-10(25)4-20)17(29-3)18(22)30-11;/h6-10,13-14,24-25H,4-5,20H2,1-3H3;1H/t8-,9+,10+,13+,14+;/m0./s1 |

Clé InChI |

ODPXFEZSTIAEIG-JYQUTZKKSA-N |

SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1c3c[n+]4cn(c(c4s3)SC)C[C@@H](CN)O)C(=O)O)[C@@H](C)O.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CP-5484; CP 5484; CP5484; UNII-A53TMV6VUN. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)